molecular formula C11H5Cl5O B11943812 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride CAS No. 91065-05-3

4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride

Cat. No.: B11943812
CAS No.: 91065-05-3
M. Wt: 330.4 g/mol
InChI Key: RTWSCRPSKXYLFP-IPBYNONMSA-N
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Description

4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride is a unique chemical compound with the molecular formula C11H5Cl5O and a molecular weight of 330.427 g/mol . This compound is known for its distinctive structure, which includes a phenyl group and multiple chlorine atoms attached to a butadiene backbone. It is primarily used in research settings and has various applications in chemistry and industry.

Preparation Methods

The synthesis of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride typically involves the chlorination of 1,3-butadiene derivatives. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple chlorine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological studies .

Comparison with Similar Compounds

4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride can be compared to other chlorinated butadiene derivatives, such as:

The uniqueness of this compound lies in its combination of a phenyl group, multiple chlorine atoms, and a carbonyl chloride group, which confer distinct chemical properties and reactivity .

Properties

CAS No.

91065-05-3

Molecular Formula

C11H5Cl5O

Molecular Weight

330.4 g/mol

IUPAC Name

(2E)-2,3,4,5-tetrachloro-5-phenylpenta-2,4-dienoyl chloride

InChI

InChI=1S/C11H5Cl5O/c12-7(6-4-2-1-3-5-6)8(13)9(14)10(15)11(16)17/h1-5H/b8-7?,10-9+

InChI Key

RTWSCRPSKXYLFP-IPBYNONMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=C(/C(=C(/C(=O)Cl)\Cl)/Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=C(C(=O)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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